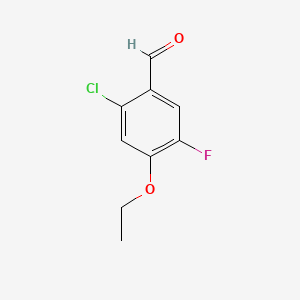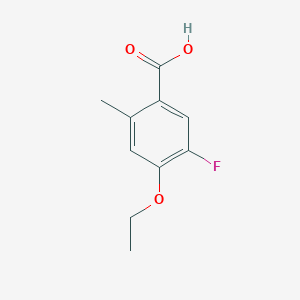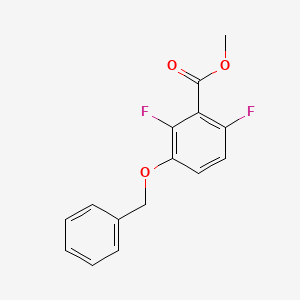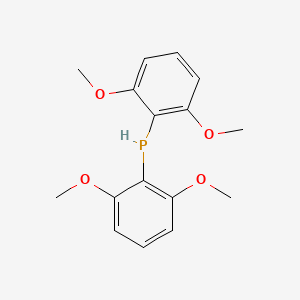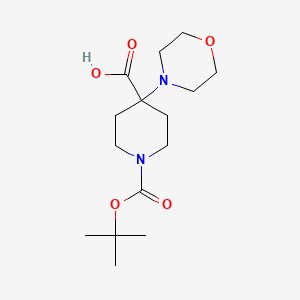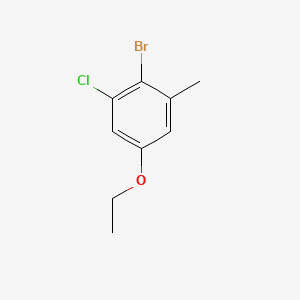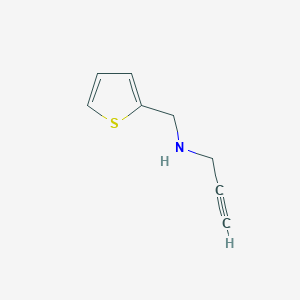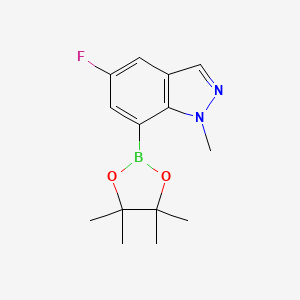![molecular formula C11H13N B14024391 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine is an organic compound with the molecular formula C11H13N It is a derivative of cyclobutafindene, characterized by a fused cyclobutane and indene ring system with an amine group attached at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutene derivatives with indene in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amine derivatives. Substitution reactions can lead to a variety of substituted amines with different functional groups.
Aplicaciones Científicas De Investigación
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amine functionality.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine exerts its effects depends on its specific application. In biological systems, the amine group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene: Lacks the amine group, making it less reactive in certain chemical reactions.
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-ol: Contains additional methyl groups and a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential for various applications. Its fused ring system also contributes to its structural uniqueness and potential for use in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
tricyclo[6.3.0.03,6]undeca-1,3(6),7-trien-2-amine |
InChI |
InChI=1S/C11H13N/c12-11-9-3-1-2-7(9)6-8-4-5-10(8)11/h6H,1-5,12H2 |
Clave InChI |
ALDYYUMPYDZGRT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(CC3)C(=C2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



